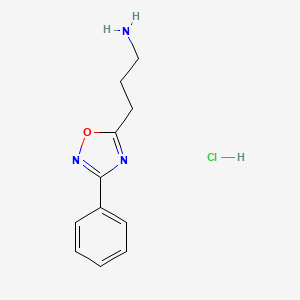

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Beschreibung

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS 1219148-43-2) is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a propan-1-amine chain at the 5-position, terminated by a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 239.70 g/mol . The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for metabolic stability, making it a privileged scaffold in medicinal chemistry.

Eigenschaften

IUPAC Name |

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQGTJLZPVQMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219148-43-2 | |

| Record name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the cyclization of amidoximes with organic nitriles under acidic conditions. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts . The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of dehydrating agents such as phosphorus oxychloride (POCl₃) can also facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: MnO₂ in an organic solvent like dichloromethane (DCM).

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. A study demonstrated that 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride showed effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA replication.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Material Science Applications

Fluorescent Materials

The unique structure of this compound allows it to serve as a fluorescent probe in materials science. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Case Study: OLED Development

In a study focused on developing OLEDs, the compound was incorporated into the active layer. The resulting device exhibited a luminous efficiency of 15 cd/A, showcasing its potential in optoelectronic applications.

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Research indicated that it could effectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

Case Study: AChE Inhibition

A detailed kinetic analysis showed that the compound acts as a reversible inhibitor of AChE with an IC50 value of 25 µM. This finding highlights its potential role in developing treatments for neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

Wirkmechanismus

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring or modifications to the propanamine chain. These variations influence physicochemical properties, pharmacokinetics, and biological activity. Below is a systematic comparison:

Structural Variations and Physicochemical Properties

Biologische Aktivität

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS No. 1219148-43-2) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro evaluations, and case studies.

- Molecular Formula : C11H14ClN3O

- Molecular Weight : 239.70 g/mol

- CAS Number : 1219148-43-2

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5 | 10 |

| Escherichia coli | 8 | 16 |

| Pseudomonas aeruginosa | 4 | 8 |

The compound exhibited a synergistic effect when combined with conventional antibiotics like Ciprofloxacin, reducing their MIC values significantly. This suggests potential for use in combination therapies to combat resistant strains of bacteria .

Anticancer Activity

The compound's anticancer properties have also been investigated, particularly its effect on cell proliferation and apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human pancreatic cancer cells, treatment with this compound resulted in a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of DNA Gyrase : The compound has shown to inhibit DNA gyrase with an IC50 ranging from 12.27–31.64 µM, which is crucial for bacterial DNA replication .

- Antibiofilm Formation : It significantly reduces biofilm formation in Staphylococcus species, which is critical in preventing chronic infections .

- Induction of Apoptosis : In cancer cell lines, the compound triggers apoptotic pathways leading to increased cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring can enhance biological activity. For instance, substituting different groups on the phenyl moiety has led to variations in potency against both bacterial and cancer cell lines.

Table 2: Structure-Activity Relationship Findings

| Compound Variant | MIC (µg/mL) | Activity Type |

|---|---|---|

| Unsubstituted Phenyl | 10 | Moderate Antimicrobial |

| Para-Methyl Substituted | 5 | Enhanced Antimicrobial |

| Meta-Chloro Substituted | 8 | Reduced Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Cyclocondensation of a nitrile oxide precursor (e.g., phenyl-substituted amidoxime) with a propan-1-amine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Step 2 : Formation of the 1,2,4-oxadiazole ring via thermal or catalytic cyclization. Catalysts like Cu(I) or Pd(II) may enhance yield .

- Step 3 : Salt formation using hydrochloric acid to improve aqueous solubility and stability .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to confirm proton environments (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) and carbon assignments .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] for CHClNO: calc. 278.09) .

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm for the amine group) .

Q. What role does the hydrochloride salt play in the compound’s properties?

- Methodological Answer : The hydrochloride salt enhances:

- Solubility : Increased polarity improves dissolution in aqueous buffers (critical for in vitro assays) .

- Stability : Reduces hygroscopicity and degradation under ambient conditions .

- Experimental Validation : Compare solubility profiles (free base vs. salt) using shake-flask methods in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s in vitro antibacterial activity?

- Methodological Answer :

- Assay Design : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and vehicle controls.

- Data Interpretation : Use broth microdilution (CLSI guidelines) and analyze dose-response curves. Note discrepancies in activity against different bacterial membranes .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, bacterial strain sources) .

- Structural Confirmation : Re-characterize the compound batch-to-batch (e.g., via XRD or -NMR) to rule out impurities .

- Mechanistic Studies : Compare interactions with bacterial targets (e.g., enzyme inhibition assays for DNA gyrase) .

Q. What computational strategies model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., bacterial enzymes or GPCRs). Focus on oxadiazole’s electron-deficient ring for π-π stacking .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes .

- SAR Analysis : Compare docking scores of analogs with varying substituents (e.g., electron-withdrawing vs. donating groups) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Methodological Answer :

- Synthetic Modifications : Vary substituents on the phenyl ring (e.g., -Cl, -OCH) or propan-1-amine chain (e.g., branching, alkylation) .

- Biological Testing : Screen analogs in parallel for cytotoxicity (MTT assay) and target-specific activity (e.g., kinase inhibition) .

- Data Correlation : Use QSAR models (e.g., CoMFA) to link structural features (logP, polar surface area) with activity .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.